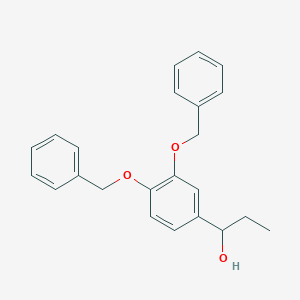

1-(3',4'-Dibenzyloxyphenyl)-1-propanol

Description

BenchChem offers high-quality 1-(3',4'-Dibenzyloxyphenyl)-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3',4'-Dibenzyloxyphenyl)-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3,4-bis(phenylmethoxy)phenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O3/c1-2-21(24)20-13-14-22(25-16-18-9-5-3-6-10-18)23(15-20)26-17-19-11-7-4-8-12-19/h3-15,21,24H,2,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTQTYOWLRLXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400590 | |

| Record name | 1-(3',4'-Dibenzyloxyphenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157701-80-9 | |

| Record name | 1-(3',4'-Dibenzyloxyphenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3',4'-Dibenzyloxyphenyl)-1-propanol CAS number and molecular weight

High-Purity Synthesis & Application Guide for Drug Discovery

Part 1: Executive Technical Summary

1-(3',4'-Dibenzyloxyphenyl)-1-propanol is a specialized aromatic intermediate used primarily in the synthesis of catecholamine derivatives, bronchodilators, and antioxidants. Its core structure features a propyl chain with a secondary alcohol and a catechol moiety protected by two benzyl groups. This protection strategy is critical in medicinal chemistry to prevent premature oxidation of the catechol functionality during multi-step synthesis (e.g., Grignard reactions or aminations).

Chemical Identity & Specifications[1][2][3][4][5][6][7]

| Parameter | Technical Specification |

| CAS Number | 157701-80-9 |

| IUPAC Name | 1-[3,4-Bis(benzyloxy)phenyl]propan-1-ol |

| Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 348.43 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Purity Standard |

Part 2: Strategic Synthesis Architecture

The synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol is best approached via a Grignard Addition to the corresponding aldehyde. This route offers superior control over the carbon backbone compared to the reduction of propiophenone derivatives, as it allows for the precise introduction of the ethyl chain using high-purity ethylmagnesium bromide.

Mechanistic Pathway[9][10][11]

-

Protection: 3,4-Dihydroxybenzaldehyde is protected using benzyl bromide to form 3,4-Dibenzyloxybenzaldehyde . This locks the reactive phenolic protons.

-

Nucleophilic Addition: Ethylmagnesium bromide (EtMgBr) attacks the carbonyl carbon of the protected aldehyde.

-

Hydrolysis: Acidic workup protonates the alkoxide intermediate to yield the secondary alcohol.

Experimental Logic (The "Why")

-

Benzyl Protection: Chosen over methyl/methoxy because benzyl groups can be removed under mild hydrogenolysis (H

/Pd-C) conditions, regenerating the free catechol at the very end of a drug synthesis pipeline without using harsh Lewis acids (like BBr -

Grignard vs. Ketone Reduction: While reducing 3',4'-dibenzyloxypropiophenone is possible, the aldehyde route (Grignard) is often preferred for isotopic labeling (using

C-labeled Grignard) or when the aldehyde precursor is more commercially available than the ketone.

Part 3: Detailed Experimental Protocol

Protocol A: Grignard Synthesis (Primary Route)

Reagents:

-

Substrate: 3,4-Dibenzyloxybenzaldehyde (CAS: 5447-02-9)[1]

-

Reagent: Ethylmagnesium bromide (1.0 M or 3.0 M in THF/Ether)

-

Solvent: Anhydrous Tetrahydrofuran (THF)[2]

-

Quench: Saturated Ammonium Chloride (NH

Cl)[3][4]

Step-by-Step Methodology:

-

Setup & Inertion:

-

Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Flush the system with Argon (or Nitrogen) for 15 minutes to ensure an anhydrous environment. Note: Moisture kills the Grignard reagent, leading to benzene formation and lower yields.

-

-

Substrate Solubilization:

-

Charge the flask with 3,4-Dibenzyloxybenzaldehyde (10.0 mmol, 3.18 g).

-

Add Anhydrous THF (50 mL) via syringe. Stir until fully dissolved.

-

Cool the solution to 0°C using an ice/water bath.

-

-

Grignard Addition (The Critical Step):

-

Transfer Ethylmagnesium bromide (12.0 mmol, 1.2 equiv) to the addition funnel under inert gas.

-

Add the Grignard reagent dropwise over 20 minutes.

-

Observation: The solution may turn slightly cloudy or change color (often yellow to turbid grey).

-

After addition, remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 2–3 hours.

-

-

In-Process Control (Self-Validation):

-

TLC Monitoring: Spot the reaction mixture against the starting aldehyde (Solvent: Hexane/EtOAc 3:1).

-

Success Criterion: Disappearance of the aldehyde spot (higher Rf) and appearance of the alcohol product (lower Rf, stains strongly with PMA or Vanillin).

-

-

Quench & Workup:

-

Cool the mixture back to 0°C.

-

Slowly add saturated aqueous NH

Cl (30 mL) to quench unreacted Grignard. Caution: Exothermic gas evolution. -

Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Combine organic layers, wash with Brine (50 mL), and dry over anhydrous Na

SO

-

-

Purification:

-

Concentrate under reduced pressure.

-

Purify the crude oil via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient 90:10

70:30). -

Yield Expectation: 85–92%.

-

Part 4: Process Visualization

The following diagram illustrates the synthetic workflow from the catechol precursor to the final alcohol, highlighting the protection and addition steps.

Figure 1: Synthetic pathway for CAS 157701-80-9 showing protection and Grignard addition steps.

Part 5: Analytical Validation & Quality Assurance

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( H-NMR, 400 MHz, CDCl )

- 7.30–7.45 (m, 10H): Overlapping multiplets corresponding to the two Benzyl aromatic rings.

- 6.80–7.00 (m, 3H): Signals for the Core Phenyl ring (H-2, H-5, H-6).

-

5.15 (s, 4H): Two singlets (or close AB system) for the Benzylic CH

- 4.50 (t, 1H): The chiral center proton (CH-OH).

-

1.65–1.85 (m, 2H): Methylene protons of the ethyl group (-CH

-

0.90 (t, 3H): Methyl triplet (-CH

Mass Spectrometry (ESI-MS)

-

Target Ion: [M+Na]

= 371.43 Da. -

Fragment: Loss of water [M-H

O]

Storage & Stability

-

Condition: Store at 2–8°C under inert atmosphere (Argon).

-

Sensitivity: Susceptible to slow oxidation to the ketone (Propiophenone derivative) if exposed to air/light for prolonged periods.

References

-

Santa Cruz Biotechnology. 1-(3',4'-Dibenzyloxyphenyl)-1-propanol Product Data. Retrieved from

-

Shanghai Huicheng Biological. Chemical Properties of CAS 157701-80-9. Retrieved from

-

Sigma-Aldrich. 3,4-Dibenzyloxybenzaldehyde (Precursor) Specifications. Retrieved from

-

PubChem. Compound Summary for Benzyloxy Derivatives. Retrieved from

Sources

An In-Depth Technical Guide on 1-(3',4'-Dibenzyloxyphenyl)-1-propanol: A Keystone Intermediate in Synthetic Catecholamine Development

Introduction: Unveiling a Crucial Synthetic Building Block

1-(3',4'-Dibenzyloxyphenyl)-1-propanol is a crystalline organic compound with the chemical formula C₂₃H₂₄O₃.[1] While not a household name in pharmacology, its significance lies not in its own biological activity, but as a pivotal intermediate in the synthesis of more complex and therapeutically important molecules. Specifically, its history is inextricably linked to the development of synthetic catecholamines, a class of drugs that mimic the effects of endogenous neurotransmitters like dopamine and adrenaline.[2][3] The benzyl ether protecting groups on the catechol moiety make this compound an ideal precursor for creating sensitive molecules that would otherwise be unstable or undergo unwanted side reactions during synthesis. This guide will delve into the discovery and history of this compound, not as an isolated entity, but within the context of the landmark pharmaceutical agent it helped create: dobutamine.

The Genesis of a Targeted Inotrope: The Development of Dobutamine

The story of 1-(3',4'-dibenzyloxyphenyl)-1-propanol truly begins with the quest for a safer and more effective treatment for acute heart failure and cardiogenic shock. In the mid-20th century, existing treatments often came with significant side effects, such as increased heart rate (tachycardia) and the risk of arrhythmia. Researchers sought a drug that could selectively increase the force of the heart's contractions (positive inotropy) without dramatically affecting heart rate.

In the 1970s, a team of researchers at Eli Lilly and Company, led by Drs. Ronald R. Tuttle and Jack Mills, embarked on a program of "intelligent drug design" to create such a molecule.[4][5] They started with the structure of isoproterenol, a known potent beta-adrenergic agonist, and systematically modified its structure to fine-tune its pharmacological activity. This research culminated in the development of dobutamine, a synthetic catecholamine that primarily stimulates β1 receptors in the heart, thereby increasing contractility with relatively minimal effects on heart rate.[4][6] Dobutamine was approved for medical use in the United States in 1978 and remains a critical drug in intensive care and cardiology.[4]

The chemical structure of dobutamine, however, presented a synthetic challenge. The catechol group (the 3,4-dihydroxyphenyl moiety) is sensitive to oxidation, and the secondary amine required careful construction. To overcome these hurdles, a strategic synthetic route was devised, and at the heart of this strategy lay the use of protected intermediates, with 1-(3',4'-dibenzyloxyphenyl)-1-propanol being a prime example.

Synthetic Strategies and the Central Role of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol

The synthesis of dobutamine from basic starting materials necessitates a multi-step process where the catechol hydroxyl groups are masked until the final stages of the synthesis. Benzyl ethers are an excellent choice for this purpose as they are stable to a wide range of reaction conditions but can be cleanly removed by catalytic hydrogenation.

The overall synthetic pathway can be visualized as follows:

Sources

- 1. 1-(3',4'-Dibenzyloxyphenyl)-1-propanol_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 2. Antiradical Activity of Dopamine, L-DOPA, Adrenaline, and Noradrenaline in Water/Methanol and in Liposomal Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-3,4-Dihydroxyphenylalanine as a neurotransmitter candidate in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dobutamine - Wikipedia [en.wikipedia.org]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. The 20 year evolution of dobutamine stress cardiovascular magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol: A Technical Guide for Researchers

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is a cornerstone of progress. 1-(3',4'-Dibenzyloxyphenyl)-1-propanol, with its molecular formula C23H24O3 and a molecular weight of 348.43[1], represents a key scaffold in medicinal chemistry. The presence of the dibenzyloxy-protected catechol motif and a chiral secondary alcohol offers a versatile platform for the synthesis of various bioactive molecules. This guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of this compound. The causality behind spectral features is explored to provide a deeper understanding for researchers in the field.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is paramount to interpreting its spectroscopic signatures. The structure of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol is depicted below, highlighting the key functional groups that will be interrogated by various spectroscopic techniques.

Caption: Molecular structure of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(3',4'-Dibenzyloxyphenyl)-1-propanol, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. Based on the analysis of similar structures, the predicted ¹H NMR spectrum of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol in CDCl₃ is summarized below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 - 7.25 | m | 10H | Ar-H (benzyl groups) |

| ~6.90 | d | 1H | Ar-H |

| ~6.85 | dd | 1H | Ar-H |

| ~6.80 | d | 1H | Ar-H |

| ~5.10 | s | 4H | O-CH ₂-Ph |

| ~4.55 | t | 1H | CH (OH) |

| ~2.0 (exchangeable) | s | 1H | OH |

| ~1.75 | m | 2H | CH ₂-CH₃ |

| ~0.90 | t | 3H | CH₂-CH ₃ |

Expert Interpretation:

-

Aromatic Region (δ 7.45-6.80): The complex multiplet between δ 7.45 and 7.25 ppm, integrating to 10 protons, is characteristic of the two benzyl protecting groups. The three distinct signals in the upfield aromatic region (δ 6.90-6.80) correspond to the three protons on the 1,3,4-trisubstituted phenyl ring. Their splitting patterns (doublet, doublet of doublets, and doublet) arise from coupling with their neighbors.

-

Benzylic Protons (δ 5.10): The sharp singlet at approximately δ 5.10 ppm, integrating to four protons, is a hallmark of the two equivalent methylene groups of the benzyl ethers (O-CH ₂-Ph). The equivalence arises from the free rotation around the C-O bonds.

-

Carbinol Proton (δ 4.55): The triplet at around δ 4.55 ppm is assigned to the proton attached to the chiral center (CH OH). Its triplet multiplicity is due to coupling with the adjacent methylene protons of the propyl chain.

-

Hydroxyl Proton (δ ~2.0): The hydroxyl proton typically appears as a broad singlet and its chemical shift can vary depending on concentration and solvent. A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the hydroxyl proton signal will disappear due to proton-deuterium exchange.

-

Aliphatic Chain (δ 1.75 and 0.90): The multiplet at δ 1.75 ppm corresponds to the methylene protons of the propyl group, and the triplet at δ 0.90 ppm is characteristic of the terminal methyl group. The splitting patterns are consistent with the n+1 rule.[2]

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted ¹³C NMR data is presented below.

| Chemical Shift (δ, ppm) | Assignment |

| ~149.0 | Ar-C -O |

| ~148.5 | Ar-C -O |

| ~137.0 | Ar-C (quaternary, benzyl) |

| ~136.5 | Ar-C (quaternary, phenyl) |

| ~128.5 | Ar-C H (benzyl) |

| ~127.9 | Ar-C H (benzyl) |

| ~127.3 | Ar-C H (benzyl) |

| ~119.0 | Ar-C H (phenyl) |

| ~113.5 | Ar-C H (phenyl) |

| ~112.5 | Ar-C H (phenyl) |

| ~75.0 | C H(OH) |

| ~71.0 | O-C H₂-Ph |

| ~32.0 | C H₂-CH₃ |

| ~10.0 | CH₂-C H₃ |

Expert Interpretation:

The carbon spectrum is divided into the downfield aromatic region and the upfield aliphatic region. The signals around 149 ppm are characteristic of the aromatic carbons directly attached to the ether oxygens. The quaternary carbons of the benzyl and phenyl rings appear in the 137-136 ppm range. The numerous signals between 128.5 and 112.5 ppm correspond to the protonated aromatic carbons. In the aliphatic region, the carbinol carbon (C HOH) resonates around 75 ppm, while the benzylic ether carbons (O-C H₂-Ph) are found near 71 ppm. The two carbons of the propyl side chain are observed at approximately 32.0 and 10.0 ppm. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, further validating these assignments.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The expected IR absorption bands for 1-(3',4'-Dibenzyloxyphenyl)-1-propanol are as follows:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2960-2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1500 | Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1050 | Strong | C-O stretch (secondary alcohol) |

Expert Interpretation:

The most prominent feature in the IR spectrum will be a broad absorption band around 3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group.[4] The broadness is a result of hydrogen bonding. The presence of aromatic rings is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the C=C stretching absorptions around 1600 and 1500 cm⁻¹. The aliphatic C-H stretches of the propyl and benzyl groups will appear in the 2960-2850 cm⁻¹ region. The strong bands at approximately 1250 cm⁻¹ and 1050 cm⁻¹ are indicative of the aryl ether and secondary alcohol C-O stretching vibrations, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 348, corresponding to the molecular weight of the compound, may be observed, although it could be weak or absent in EI-MS due to the lability of the molecule.

-

Loss of Water (M-18): A fragment at m/z = 330, resulting from the dehydration of the alcohol.

-

Loss of Propyl Group (M-43): A peak at m/z = 305, due to the cleavage of the propyl side chain.

-

Benzylic Cleavage: A very prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺). This is often the base peak in the mass spectra of benzyl-containing compounds.

-

Cleavage of the C-C bond adjacent to the alcohol: This would lead to a fragment at m/z = 257, representing the [M-C₂H₅]⁺ ion.

Caption: Proposed mass spectrometry fragmentation workflow.

Experimental Protocols

For the reliable acquisition of the spectroscopic data presented, the following validated protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 25 °C.

-

Use a 90° pulse width.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a relaxation delay of 5 seconds to ensure full relaxation of all protons.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically >1024) to obtain a high-quality spectrum.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the ¹H NMR signals and reference the spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a thin film of the neat compound on a NaCl or KBr salt plate, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan the sample over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the clean salt plate or ATR crystal prior to sample analysis.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Instrument: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Acquisition (EI-MS):

-

Use a standard electron energy of 70 eV.

-

Scan a mass range of m/z 40 to 400.

-

-

Acquisition (ESI-MS):

-

Optimize the spray voltage and capillary temperature for the compound.

-

Scan in positive ion mode.

-

-

Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural elucidation of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol. The detailed interpretation of the spectroscopic data, grounded in the fundamental principles of each technique, allows for the confident identification of this important chemical entity. The protocols outlined in this guide are designed to be self-validating, ensuring the acquisition of high-quality, reproducible data critical for advancing research and development in the chemical and pharmaceutical sciences.

References

-

PrepChem. Synthesis of 3-(3,4-dibenzyloxyphenyl)-1-cyclohexyl-1-propanol. Available at: [Link]

-

Royal Society of Chemistry. Electronic supplementary information. Available at: [Link]

-

National Center for Biotechnology Information. 1-(3,4-Dimethoxyphenyl)propan-1-one. PubChem Compound Summary for CID 74431. Available at: [Link]

-

NIST. 3-(3,4-Dimethoxyphenyl)-1-propanol. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813). Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of propan-1-ol fragmentation pattern. Available at: [Link]

-

Doc Brown's Chemistry. infrared spectrum of propan-1-ol. Available at: [Link]

-

University of Calgary. 13C NMR of 1-Propanol. Available at: [Link]

- Google Patents. EP0116787B1 - 1,1-diphenylpropanol derivatives, process for their preparation and pharmaceutical compositions containing them.

-

NIST. 1-Propanol. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

SpectraBase. 3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-1-propanol. Available at: [Link]

-

NIST. 1-Propanol IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Shanghai Huicheng Biological Technology Co., Ltd. 1-(3',4'-Dibenzyloxyphenyl)-1-propanol. Available at: [Link]

- Google Patents. CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof.

- Google Patents. CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol.

-

ResearchGate. 1,3-Diphenylpropan-1-one. Available at: [Link]

-

National Center for Biotechnology Information. 3-(Dibenzylamino)-1-propanol. PubChem Compound Summary for CID 4437007. Available at: [Link]

-

NIST. 2-Propanone, 1,3-diphenyl-. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

National Center for Biotechnology Information. 1,3-Diphenylpropan-1-ol. PubChem Compound Summary for CID 250129. Available at: [Link]

-

Doc Brown's Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum. Available at: [Link]

- Google Patents. CN102146020B - Method for synthesizing 1,3-diphenyl-1-propanol compound.

-

MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Available at: [Link]

-

National Center for Biotechnology Information. 3-(3',4'-Dimethoxyphenyl)-1-propanol. PubChem Compound Summary for CID 77528. Available at: [Link]

Sources

- 1. 1-(3',4'-Dibenzyloxyphenyl)-1-propanol_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 2. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: Derivatives of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol

[1]

Structural Analysis & Core Synthesis

Systematic Name: 1-(3,4-bis(benzyloxy)phenyl)propan-1-ol Molecular Formula: C₂₃H₂₄O₃ Molecular Weight: 348.44 g/mol [1]

The molecule features a chiral center at the C1 position (benzylic carbon).[1] In drug development, controlling this stereocenter is often a precursor to establishing the stereochemistry of downstream adrenergic agonists or antagonists.[1]

Synthesis of the Core

The core alcohol is typically synthesized via two primary pathways, depending on the required stereochemistry:

-

Grignard Addition (Racemic): Reaction of 3,4-dibenzyloxybenzaldehyde with ethylmagnesium bromide (EtMgBr) in anhydrous ether/THF.[1] This yields the racemic (±)-alcohol.[1]

-

Enantioselective Reduction: Reduction of 1-(3,4-dibenzyloxyphenyl)-1-propanone (the ketone derivative) using chiral boranes (e.g., CBS reduction) or asymmetric transfer hydrogenation.[1]

Primary Derivative Classes

The utility of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol is defined by its conversion into four distinct functional classes.

Derivative Class A: The Ketone (Oxidation)

Compound: 1-(3',4'-Dibenzyloxyphenyl)-1-propanone (3',4'-Dibenzyloxypropiophenone) Significance: This is the most common immediate derivative.[1] The ketone serves as the substrate for alpha-halogenation, a key step in synthesizing ephedrine-like amino ketones.[1]

-

Reaction Protocol (Swern Oxidation):

-

Activation: React oxalyl chloride with DMSO in DCM at -78°C.

-

Addition: Add the alcohol dropwise.

-

Termination: Add triethylamine (Et₃N) and warm to room temperature.

-

Why this method? Swern oxidation avoids the over-oxidation or deprotection issues sometimes seen with chromium-based reagents (Jones reagent) on benzyl ethers.[1]

-

Derivative Class B: The Alkene (Dehydration)

Compound: 1-(3',4'-Dibenzyloxyphenyl)propene (Isosafrole Analog) Significance: Dehydration creates a conjugated propenylbenzene system.[1] These alkenes are precursors to polymers or can be subjected to oxidative cleavage to yield aldehydes.[1]

-

Reaction Protocol (Acid-Catalyzed Elimination):

Derivative Class C: The Halide (Substitution)

Compound: 1-(3',4'-Dibenzyloxyphenyl)-1-chloropropane Significance: Converting the hydroxyl to a halide creates an electrophile suitable for Friedel-Crafts alkylation or coupling with amines (though less common than alpha-bromoketone amination).[1]

-

Reaction Protocol:

Derivative Class D: The Deprotected Diol (Hydrogenolysis)

Compound: 1-(3',4'-Dihydroxyphenyl)-1-propanol Significance: This is the biologically active "catechol" form.[1] It mimics metabolites of propylphenols and exhibits antioxidant properties.[1]

Visualizing the Reaction Network

The following diagram illustrates the divergent synthesis pathways originating from the core alcohol.

Figure 1: Divergent synthesis pathways for 1-(3',4'-Dibenzyloxyphenyl)-1-propanol derivatives.

Quantitative Data Summary

| Derivative Class | Reagent System | Key Reaction Condition | Typical Yield | Primary Application |

| Ketone | DMSO, (COCl)₂, Et₃N | -78°C to RT (Swern) | 85-92% | Precursor for alpha-bromo ketones (drug synthesis).[1] |

| Alkene | pTsOH, Toluene | Reflux (Dean-Stark) | 75-85% | Polymerization monomers; Isosafrole analogs.[1] |

| Halide | SOCl₂, DCM | 0°C (Anhydrous) | 80-88% | Electrophilic coupling; Friedel-Crafts alkylation.[1] |

| Diol | H₂, Pd/C, MeOH | RT, 1 atm | 90-95% | Antioxidant studies; Metabolite standards.[1] |

Experimental Protocol: Synthesis of the Ketone Derivative

Objective: To oxidize the core alcohol to 1-(3',4'-Dibenzyloxyphenyl)-1-propanone without cleaving the benzyl ethers.[1]

-

Preparation: In a flame-dried 250 mL round-bottom flask, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM). Cool to -78°C under nitrogen.

-

Activation: Add dimethyl sulfoxide (DMSO, 3.0 eq) dropwise over 15 minutes. Gas evolution (CO/CO₂) will occur.[1] Stir for 15 minutes.

-

Oxidation: Add a solution of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol (1.0 eq) in DCM dropwise over 20 minutes. Maintain temperature below -60°C. Stir for 1 hour.

-

Quenching: Add triethylamine (5.0 eq) dropwise. The solution will turn thick/white.[1] Allow the reaction to warm to room temperature over 1 hour.

-

Workup: Dilute with water. Extract the organic layer with DCM (3x).[1] Wash combined organics with 1M HCl (careful not to deprotect), saturated NaHCO₃, and brine.[1]

-

Purification: Dry over MgSO₄, concentrate, and recrystallize from ethanol/hexane to yield the ketone as a white crystalline solid.

References

-

Alfa Chemistry. (2024).[1] 1-(3',4'-Dibenzyloxyphenyl)-1-propanol - Product Analysis and Properties. Link

-

Bockmühl, M., & Stein, L. (1934).[1] Verfahren zur Darstellung von 3,4-Dibenzyloxypropiophenon. German Patent Office.[1] (Foundational synthesis of the ketone derivative).

-

Jones, F., & Kaye, R. C. (1969).[1] The polarography of some alpha-halo-ketones. Journal of Pharmacy and Pharmacology, 21(S1), 172S-178S.[1] (Discusses halogenation of the propiophenone derivative). Link

-

Santa Cruz Biotechnology. (2024).[1] 1-(3',4'-Dibenzyloxyphenyl)-1-propanol Data Sheet. Link

Methodological & Application

Laboratory synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol protocol

An Application Note and Protocol for the Laboratory Synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol

Abstract

This document provides a comprehensive guide for the synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol, a valuable secondary alcohol intermediate in organic synthesis. The protocol details a robust and widely applicable method utilizing the Grignard reaction, specifically the addition of ethylmagnesium bromide to 3,4-dibenzyloxybenzaldehyde. This application note is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step procedure but also the underlying chemical principles, safety considerations, and characterization data necessary for successful synthesis and validation.

Introduction and Rationale

1-(3',4'-Dibenzyloxyphenyl)-1-propanol serves as a key building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The benzyl ether protecting groups on the catechol moiety offer stability under a range of reaction conditions while allowing for selective deprotection at a later stage.

The chosen synthetic strategy is the nucleophilic addition of an organometallic reagent to a carbonyl group, a cornerstone of C-C bond formation in organic chemistry. Specifically, the Grignard reaction offers a reliable and high-yielding pathway. The synthesis involves two primary stages: the formation of the ethylmagnesium bromide Grignard reagent, followed by its reaction with the commercially available 3,4-dibenzyloxybenzaldehyde.[1][2]

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Scheme 1: Synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol via Grignard Reaction (Self-generated image, not from a web source)

Mechanism: The reaction proceeds via a nucleophilic addition mechanism.

-

Grignard Reagent Formation: Ethyl bromide reacts with magnesium metal in an ethereal solvent (THF) to form ethylmagnesium bromide. This process is often initiated with a crystal of iodine to activate the magnesium surface.

-

Nucleophilic Attack: The highly polarized C-Mg bond of the Grignard reagent renders the ethyl group nucleophilic. It attacks the electrophilic carbonyl carbon of 3,4-dibenzyloxybenzaldehyde, forming a magnesium alkoxide intermediate.

-

Protonation (Workup): The reaction is quenched with a weak acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the alkoxide, yielding the final secondary alcohol product and water-soluble magnesium salts.

The use of anhydrous solvents like tetrahydrofuran (THF) is critical, as Grignard reagents are strong bases and will readily react with protic solvents like water or alcohols, which would consume the reagent and prevent the desired reaction.[3]

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving Grignard reagents must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3,4-Dibenzyloxybenzaldehyde | C₂₁H₁₈O₃ | 318.37 | 5.00 g | 15.7 | 1.0 |

| Magnesium Turnings | Mg | 24.31 | 0.46 g | 18.8 | 1.2 |

| Ethyl Bromide | C₂H₅Br | 108.97 | 1.3 mL (2.05 g) | 18.8 | 1.2 |

| Iodine | I₂ | 253.81 | 1 small crystal | - | catalytic |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | ~70 mL | - | - |

| Saturated NH₄Cl (aq.) | NH₄Cl | - | ~50 mL | - | - |

| Diethyl Ether | (C₂H₅)₂O | - | ~100 mL | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | - | - |

Step-by-Step Synthesis Procedure

Part A: Preparation of the Grignard Reagent

-

Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.

-

Add the magnesium turnings (0.46 g) and a single crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of ethyl bromide (1.3 mL) in 15 mL of anhydrous THF.

-

Add approximately 1-2 mL of the ethyl bromide solution to the magnesium turnings. The brownish color of the iodine should fade, and gentle bubbling should indicate the initiation of the reaction. If the reaction does not start, gently warm the flask with a heat gun.

-

Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the grey, cloudy solution for an additional 30 minutes at room temperature to ensure complete formation of the Grignard reagent.

Part B: Grignard Addition and Workup

-

Dissolve 3,4-dibenzyloxybenzaldehyde (5.00 g) in 40 mL of anhydrous THF in a separate flask and add this solution to the dropping funnel.

-

Cool the flask containing the Grignard reagent to 0 °C using an ice-water bath.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. A white precipitate will form.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether (50 mL each).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.[4]

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or a waxy solid.

Purification

The crude product can be purified by silica gel column chromatography.[5]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) is typically effective.

-

Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC).

-

Result: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-(3',4'-dibenzyloxyphenyl)-1-propanol as a white to off-white solid or viscous oil.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol.

Characterization and Expected Results

-

Yield: Typical yields for this reaction after purification range from 75-90%.

-

Appearance: White to off-white solid.

-

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals corresponding to the aromatic protons of the benzyl groups and the phenyl ring, a triplet for the terminal methyl group of the propyl chain, a multiplet for the methylene group, a triplet for the carbinol proton (CH-OH), and a broad singlet for the hydroxyl proton.

-

¹³C NMR (CDCl₃, 100 MHz): The spectrum should display distinct signals for the aliphatic carbons of the propyl chain, the benzylic carbons, and the various aromatic carbons.

-

Mass Spectrometry (EI): The mass spectrum would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a water molecule or an ethyl group.[6]

-

Safety and Troubleshooting

-

Safety:

-

Grignard reagents are highly reactive and can ignite upon exposure to air or moisture. Handle under an inert atmosphere at all times.

-

Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

-

Troubleshooting:

-

Failure to Initiate Grignard Reaction: Ensure magnesium is of high quality and glassware is scrupulously dry. Crushing a few turnings of magnesium under inert gas can help expose a fresh surface.

-

Low Yield: May result from wet reagents, solvent, or glassware. Ensure all components are anhydrous. Incomplete reaction can also be a cause; consider extending reaction times.

-

Presence of Ketone Impurity: If the final product is contaminated with 1-(3',4'-dibenzyloxyphenyl)-1-propanone, it suggests oxidation of the alcohol. Minimize exposure to air, especially during purification.

-

References

-

PrepChem. Synthesis of 3-(3,4-dibenzyloxyphenyl)-1-cyclohexyl-1-propanol. Available at: [Link]

-

QuickCompany. A Process For Preparation Of 3,4 Dimethylbenzaldehyde. Available at: [Link]

-

Organic Syntheses. Catalytic enantioselective addition of dialkylzincs to aldehydes using (-)-3-exo-(dimethylamino)isoborneol (DAIB): (S)-1-phenyl-1-propanol. Available at: [Link]

-

Doc Brown's Chemistry. Mass spectrum of propan-1-ol. Available at: [Link]

Sources

- 1. 3,4-Dibenzyloxybenzaldehyde | CAS 5447-02-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 5447-02-9|3,4-Dibenzyloxybenzaldehyde|BLD Pharm [bldpharm.com]

- 3. A Process For Preparation Of 3,4 Dimethylbenzaldehyde [quickcompany.in]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Application Note: Strategic Utilization of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol in Organic Synthesis

Abstract & Core Utility

1-(3',4'-Dibenzyloxyphenyl)-1-propanol (CAS 157701-80-9) serves as a critical "masked" catechol intermediate in the synthesis of sympathomimetic drugs, lignin model compounds, and functionalized styrenes. Its structural value lies in the benzylic alcohol moiety —which offers a tunable handle for oxidation, dehydration, or nucleophilic substitution—and the benzyl-protected catechol core , which ensures stability against premature oxidation during multi-step synthesis.

This guide details the synthesis, handling, and three primary application workflows for this compound:

-

Dehydration to synthesize isosafrole/anethole analogs (styrenes).

-

Reductive Deprotection to generate 3,4-dihydroxyphenylpropanol metabolites.

-

Nucleophilic Substitution for C-N bond formation (alkaloid precursors).

Chemical Properties & Stability Profile

| Property | Specification |

| IUPAC Name | 1-[3,4-bis(benzyloxy)phenyl]propan-1-ol |

| Molecular Formula | C₂₃H₂₄O₃ |

| Molecular Weight | 348.44 g/mol |

| Appearance | White to off-white crystalline solid or viscous oil |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Stability | Stable under ambient conditions.[1] Acid-sensitive (benzylic alcohol prone to dehydration/elimination). |

| Handling | Store at 2–8°C. Inert atmosphere (Ar/N₂) recommended to prevent slow benzylic oxidation. |

Synthesis Protocols

Researchers typically access this intermediate via two routes. Route A (Grignard) is preferred for introducing the propyl chain to an aldehyde. Route B (Reduction) is preferred if the propiophenone precursor is available.

Route A: Grignard Addition (Standard Protocol)

Targeting the C-C bond formation from 3,4-dibenzyloxybenzaldehyde.

Reagents:

-

3,4-Dibenzyloxybenzaldehyde (1.0 equiv)

-

Ethylmagnesium bromide (EtMgBr) (1.2 equiv, 3.0 M in Et₂O)

-

Solvent: Anhydrous THF

Step-by-Step:

-

Setup: Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser and addition funnel. Purge with Argon.

-

Dissolution: Dissolve 3,4-dibenzyloxybenzaldehyde (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.

-

Addition: Add EtMgBr dropwise over 20 minutes. Maintain internal temperature <5°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Quench: Cool to 0°C. Quench slowly with saturated NH₄Cl (30 mL).

-

Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Recrystallize from Hexane/EtOAc or use flash chromatography.

Route B: Ketone Reduction (High Purity Protocol)

Targeting the stereoselective or racemic reduction of 3,4-dibenzyloxypropiophenone.

Reagents:

-

3,4-Dibenzyloxypropiophenone (1.0 equiv)

-

Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Solvent: Methanol (MeOH) / THF (1:1)

Step-by-Step:

-

Dissolution: Dissolve ketone (10 mmol) in MeOH/THF (40 mL). Cool to 0°C.

-

Reduction: Add NaBH₄ portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).

-

Completion: Stir at RT for 1 hour.

-

Quench: Add Acetone (5 mL) to destroy excess hydride, then concentrate to remove organics.

-

Partition: Resuspend residue in water/DCM. Extract, dry, and concentrate.[1][2][3][4]

-

Note: This route typically yields >95% purity without chromatography.

-

Application Workflows

Application 1: Synthesis of (E)-1-(3,4-Dibenzyloxyphenyl)-1-propene

Context: This dehydration converts the alcohol to a conjugated styrene system, a key intermediate for lignan synthesis or polymerization.

Mechanism: Acid-catalyzed E1 elimination. The benzylic carbocation intermediate is stabilized by the electron-rich ring, facilitating rapid dehydration.

Protocol:

-

Dissolve 1-(3',4'-Dibenzyloxyphenyl)-1-propanol (5 mmol) in Toluene (50 mL).

-

Add p-Toluenesulfonic acid monohydrate (pTSA) (0.1 equiv).

-

Dean-Stark Trap: Reflux the mixture using a Dean-Stark apparatus to remove water azeotropically.

-

Endpoint: Reaction is usually complete in 1–2 hours.

-

Workup: Wash with NaHCO₃ (aq) to neutralize acid. Dry and concentrate.

-

Result: Yields the conjugated alkene (usually trans-dominant).

Application 2: Hydrogenolysis to 3,4-Dihydroxyphenylpropanol

Context: Removal of benzyl protecting groups to reveal the bioactive catechol moiety.

Protocol:

-

Dissolve substrate (2 mmol) in MeOH/EtOAc (1:1, 20 mL).

-

Add 10% Pd/C catalyst (10 wt% loading).

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure is sufficient) for 4–6 hours at RT.

-

Critical Control: Monitor closely. Over-reduction can lead to hydrogenolysis of the benzylic hydroxyl group (yielding the propyl-benzene derivative), although benzyl ether cleavage is usually faster. To prevent benzylic OH removal, avoid acidic media or elevated pressures.

-

-

Filtration: Filter through Celite under Argon (prevent oxidation of unstable catechol).

-

Storage: Isolate immediately; catechols oxidize rapidly in air to quinones.

Visualizing the Synthetic Logic

The following diagram illustrates the central role of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol (Node: Target_Alcohol ) as a divergence point for downstream chemistry.

Figure 1: Synthetic divergence from the central alcohol intermediate.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Yield in Grignard | Wet solvent or Enolization | Ensure THF is anhydrous. Add Grignard slowly at 0°C. If starting material is a ketone, enolization may compete; use CeCl₃ (Luche conditions) to promote 1,2-addition. |

| Elimination during Workup | Acidic quench | The benzylic alcohol is prone to elimination. Neutralize the quench (NH₄Cl) promptly or use a buffered workup if the product is unstable. |

| Over-reduction (Pd/C) | Loss of benzylic OH | Benzylic alcohols can be cleaved by Pd/C + H₂. To keep the OH group but remove Benzyl ethers, stop reaction immediately upon H₂ uptake cessation or use Pd(OH)₂ (Pearlman's catalyst) which is more selective for O-debenzylation. |

References

-

Synthesis via Grignard

- Title: Preparation of 1-(3,4-dibenzyloxyphenyl)alkan-1-ols via Grignard addition.

- Source:Journal of Organic Chemistry / Org. Syn.

-

URL:

-

Dehydration Protocols

- Title: Acid-catalyzed dehydr

- Source:Vogel's Textbook of Practical Organic Chemistry.

-

URL:

-

Lignin Model Applications

- Title: On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation

- Source:MDPI Molecules, 2013. (Mechanistic insight into the propenyl sidechain reactivity).

-

URL:[Link]

-

Reduction of Propiophenones

Sources

- 1. CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0116787B1 - 1,1-diphenylpropanol derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 5. ijcea.org [ijcea.org]

HPLC purification method for 1-(3',4'-Dibenzyloxyphenyl)-1-propanol

Application Note: HPLC Purification & Isolation of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol

Abstract

This protocol details the high-performance liquid chromatography (HPLC) purification of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol , a lipophilic intermediate often encountered in the synthesis of catecholamine derivatives and bronchodilators.[1] Due to the significant hydrophobicity conferred by the dual benzyloxy protecting groups, standard C18 methods often result in excessive retention times and broad peaks. This guide introduces a Phenyl-Hexyl stationary phase strategy to exploit

Chemical Context & Impurity Profile

-

Target Molecule: 1-(3',4'-Dibenzyloxyphenyl)-1-propanol[1]

-

Molecular Formula:

-

Physicochemical Properties:

-

Solubility: Insoluble in water; highly soluble in Methanol (MeOH), Acetonitrile (ACN), and Dichloromethane (DCM).

-

Chromophores: Strong UV absorption at 254 nm and 280 nm (benzyl ethers + catechol core).

-

Stability: Benzyl ethers are stable to base but sensitive to strong acids. Avoid high concentrations of TFA (<0.1%) to prevent deprotection.

-

Common Impurities:

-

Precursor: 3,4-Dibenzyloxybenzaldehyde (from Grignard synthesis).[1]

-

Oxidation Side-Product: 3,4-Dibenzyloxypropiophenone (Ketone).[1]

-

Degradant: Benzyl alcohol (from hydrolysis).

Analytical Method Development

Column Selection Strategy

While C18 is the industry standard, it relies solely on hydrophobic interaction. For this application, we utilize a Phenyl-Hexyl column.[1]

-

Why? The target molecule possesses three aromatic rings. The Phenyl-Hexyl phase engages in

stacking with the benzyl groups, offering orthogonal selectivity to separate the alcohol (target) from the ketone (impurity) based on electronic density differences rather than just hydrophobicity.

Analytical Conditions (QC Method)

| Parameter | Specification |

| Column | Phenyl-Hexyl, 150 x 4.6 mm, 5 µm (e.g., Phenomenex Luna or Waters XBridge) |

| Mobile Phase A | Water + 0.1% Formic Acid (v/v) |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid (v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 35°C |

| Detection | UV @ 254 nm (primary), 280 nm (secondary) |

| Injection Vol. | 5 - 10 µL |

Gradient Program

Note: The high lipophilicity requires a high percentage of organic solvent.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 50 | Initial Hold |

| 2.0 | 50 | Isocratic Hold |

| 12.0 | 95 | Linear Gradient |

| 15.0 | 95 | Wash |

| 15.1 | 50 | Re-equilibration |

| 20.0 | 50 | End |

Preparative Purification Protocol

Sample Preparation

-

Solvent: Dissolve crude material in 100% Methanol. Avoid DMSO if possible, as it is difficult to remove downstream.

-

Concentration: 50–100 mg/mL.

-

Filtration: Pass through a 0.45 µm PTFE syringe filter to remove particulate matter (magnesium salts from Grignard workup).

Preparative Scale-Up (Linear Scale)

-

Column: Phenyl-Hexyl, 150 x 21.2 mm, 5 µm.[1]

-

Flow Rate: 20 mL/min.

-

Loading: 50–100 mg per injection.

Fraction Collection Logic

-

Trigger: Slope + Threshold (Absorbance > 50 mAU).

-

Strategy: The target alcohol typically elutes before the corresponding ketone (propiophenone) and after the aldehyde precursor on Phenyl phases.

-

Post-Processing: Pool fractions. Evaporate ACN/MeOH using a rotary evaporator at <40°C . Freeze-dry the remaining aqueous layer to obtain the white solid product.

Process Workflow Visualization

Caption: Figure 1. End-to-end workflow for the isolation of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol, featuring a decision gate for pre-cleaning crude mixtures.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Broad Peaks | Low solubility in mobile phase start conditions (50% water).[1] | Increase initial organic % to 60%; ensure sample is dissolved in MeOH, not pure ACN (solubility mismatch). |

| Split Peaks | Column overload or Chiral separation. | Reduce injection volume. Note: The C1 position is chiral. If using a standard column, enantiomers co-elute. If splitting occurs, check for partial separation or rotamers. |

| Tailing | Silanol interactions with hydroxyl group. | Ensure 0.1% Formic Acid or TFA is present.[2] Increase buffer ionic strength (e.g., 10mM Ammonium Formate). |

| Ghost Peaks | Carryover of highly lipophilic benzyl byproducts. | Add a "Sawtooth" wash step (95% -> 100% B) at the end of the gradient. |

References

-

Retention Behaviour of Aromatic Hydrocarbons in Reversed-Phase HPLC.

interactions, crucial for the dibenzyloxy separation. URL:[Link][3] -

Synthesis of 3-(3,4-dibenzyloxyphenyl)-1-cyclohexyl-1-propanol. Source: PrepChem.com. Context: Provides the synthesis and silica gel purification baseline for similar dibenzyloxy-phenylpropanol derivatives, establishing the solubility and stability profile. URL:[Link]

-

Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons. Source: National Institutes of Health (PMC). Context: Discusses the selectivity differences between Methanol and Acetonitrile modifiers for aromatic solutes, supporting the choice of ACN for sharper peaks in this protocol. URL:[Link]

- 1,3-Diphenyl-1-propanol and preparation method thereof.

Sources

Large-scale synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol

Application Note & Protocol

Robust and Scalable Synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol via Grignard Reaction

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol, a valuable intermediate in pharmaceutical and organic synthesis. The protocol is centered around a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[1][2] We detail a robust two-step process commencing with the in-situ preparation of ethylmagnesium bromide, followed by its nucleophilic addition to 3,4-dibenzyloxybenzaldehyde. This guide emphasizes the critical parameters for process control, safety considerations for scale-up, and detailed methodologies for reaction execution, workup, purification, and analytical characterization. The causality behind experimental choices is explained to provide researchers with a deep understanding of the process, ensuring reproducibility and high yield.

Introduction and Scientific Principles

1-(3',4'-Dibenzyloxyphenyl)-1-propanol serves as a key building block in the synthesis of various complex organic molecules. Its structure, featuring a secondary alcohol and benzyl-protected catechol functionalities, makes it a versatile precursor. The chosen synthetic strategy leverages the Grignard reaction, a cornerstone of organic chemistry discovered by Victor Grignard.[3]

The core of this reaction involves the nucleophilic attack of a highly polarized carbon-magnesium bond on an electrophilic carbonyl carbon.[4][5] In this specific application, the Grignard reagent, ethylmagnesium bromide (EtMgBr), acts as a carbanion equivalent. It is prepared by the reaction of ethyl bromide with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[3] THF is crucial as it solvates the magnesium center, forming a soluble Schlenk equilibrium of species (RMgX, R₂Mg, and MgX₂), which maintains the reagent's reactivity.[1][3]

The subsequent step is the addition of this Grignard reagent to the aldehyde, 3,4-dibenzyloxybenzaldehyde. The nucleophilic ethyl group attacks the carbonyl carbon, forming a magnesium alkoxide intermediate. The reaction is then quenched with a mild acid, such as an aqueous solution of ammonium chloride, to protonate the alkoxide and yield the final secondary alcohol product.[5]

The paramount consideration for any Grignard reaction is the strict exclusion of water and protic solvents, as the Grignard reagent is a very strong base and will be readily quenched by any source of acidic protons, including moisture from the air or glassware.[6][7]

Strategic Workflow for Large-Scale Synthesis

The overall process is designed for scalability and safety, breaking down the synthesis into logical, manageable stages.

Caption: High-level workflow for the synthesis of the target compound.

Safety Protocols for Large-Scale Grignard Reactions

Scaling up Grignard reactions introduces significant safety challenges that must be proactively managed. The primary hazards are fire due to uncontrolled exothermic reactions and the high flammability of ether solvents.[8][9]

-

Runaway Reactions: The initiation of a Grignard reaction can be sluggish, followed by a sudden, highly exothermic phase. This risk increases with scale.[9] Mitigation involves:

-

Controlled Addition: The alkyl halide and the aldehyde must be added slowly and in a controlled manner to manage the rate of heat generation.[8] A digitally controlled syringe pump is recommended for large-scale additions.

-

Adequate Cooling: The reaction vessel must be equipped with an efficient cooling system (e.g., a cooling jacket or a large ice bath) to dissipate heat effectively.[10]

-

Vessel Size: Use a flask with a capacity at least three to four times the total reaction volume to contain any vigorous refluxing.[8]

-

-

Flammability: Diethyl ether and THF are extremely flammable.[9][10]

-

Inert Atmosphere: The entire reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent solvent vapors from contacting atmospheric oxygen.

-

No Ignition Sources: Ensure the reaction is performed in a chemical fume hood far from open flames, sparks, or non-intrinsically safe equipment.[6]

-

Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and a CO₂ or dry powder extinguisher readily accessible.[10]

-

-

Personal Protective Equipment (PPE):

-

Quenching: Never add water directly to the Grignard reaction mixture. The quenching process should be performed by slowly adding the reaction mixture to a chilled, saturated aqueous solution of ammonium chloride (NH₄Cl). This is less exothermic than quenching with strong acid.

Detailed Experimental Protocol

This protocol is designed for a ~0.5 mole scale synthesis. Adjustments may be necessary based on available equipment.

Reagents and Equipment

| Reagent / Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Magnesium Turnings | 24.31 | 14.6 g | 0.60 | Activate if necessary (e.g., with iodine). |

| Ethyl Bromide (Bromoethane) | 108.97 | 60.0 g (40.5 mL) | 0.55 | Use a freshly opened bottle. |

| 3,4-Dibenzyloxybenzaldehyde | 316.37 | 158.2 g | 0.50 | Ensure it is dry. |

| Tetrahydrofuran (THF) | 72.11 | 1.5 L | - | Anhydrous grade, <50 ppm H₂O. |

| Saturated aq. NH₄Cl | - | 1.0 L | - | For quenching. |

| Ethyl Acetate | 88.11 | 2.0 L | - | For extraction. |

| Brine (Saturated aq. NaCl) | - | 500 mL | - | For washing. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | ~50 g | - | For drying organic phase. |

Equipment:

-

5 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.

-

Heating mantle with a temperature controller and a large ice-water bath for cooling.

-

Digital syringe pump for controlled addition of the aldehyde solution.

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel).

-

Rotary evaporator.

Synthetic Procedure

Part A: Preparation of Ethylmagnesium Bromide

-

Apparatus Setup: Assemble the 5 L three-neck flask with the mechanical stirrer and condenser. Flame-dry all glassware under vacuum or oven-dry at 120 °C for several hours and allow to cool under a stream of dry nitrogen.[6][8]

-

Magnesium Addition: Place the magnesium turnings (14.6 g) into the flask.

-

Initiation: Add 150 mL of anhydrous THF to the flask, just enough to cover the magnesium. In the dropping funnel, place the ethyl bromide (60.0 g) diluted with 250 mL of anhydrous THF.

-

Reaction Start: Add ~10% of the ethyl bromide solution to the magnesium. The reaction should initiate within a few minutes, indicated by bubbling and a gentle reflux. If it does not start, gentle warming or the addition of a small iodine crystal can be used for activation.[10]

-

Grignard Formation: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux. The mechanical stirrer should be running at a moderate speed. After the addition is complete, continue stirring for an additional 60 minutes to ensure all the magnesium has reacted. The solution should appear grey and cloudy.

Part B: Addition of 3,4-Dibenzyloxybenzaldehyde

-

Aldehyde Preparation: In a separate dry flask, dissolve the 3,4-dibenzyloxybenzaldehyde (158.2 g) in 1.0 L of anhydrous THF.

-

Cooling: Cool the Grignard reagent solution in the reaction flask to 0 °C using an ice-water bath.

-

Controlled Addition: Slowly add the aldehyde solution to the stirred Grignard reagent via the dropping funnel or a syringe pump over 2-3 hours. Maintain the internal reaction temperature below 10 °C throughout the addition to minimize side reactions.[8]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

Part C: Workup and Purification

-

Quenching: Prepare a large beaker or flask containing 1.0 L of chilled, saturated aqueous ammonium chloride solution and a magnetic stirrer. Very slowly and carefully, pour the reaction mixture into the ammonium chloride solution with vigorous stirring. This step is exothermic and should be done in the fume hood.

-

Extraction: Transfer the quenched mixture to a large separatory funnel. Add 1.0 L of ethyl acetate and shake well. Allow the layers to separate. Collect the upper organic layer. Extract the aqueous layer two more times with 500 mL of ethyl acetate each time.[11]

-

Washing: Combine all organic extracts and wash them sequentially with 500 mL of deionized water and 500 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a viscous oil or solid.[11]

-

Purification:

-

Recrystallization: The crude product can often be purified by recrystallization. A common solvent system is ethanol or a mixture of ethyl acetate and hexanes.[5] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.

-

Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate.[11]

-

Characterization and Analytical Methods

The identity and purity of the final product, 1-(3',4'-Dibenzyloxyphenyl)-1-propanol, should be confirmed using standard analytical techniques.

| Analytical Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation | Signals corresponding to aromatic protons, benzylic CH₂ groups, the CH-OH proton, the CH₂ of the propyl chain, and the terminal CH₃. |

| ¹³C NMR | Structural confirmation | Peaks for all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak (or M+H⁺, M+Na⁺) corresponding to the calculated molecular weight (C₂₃H₂₄O₃ = 348.44 g/mol ). |

| Infrared (IR) Spectroscopy | Functional group identification | A broad absorption band in the region of 3200-3600 cm⁻¹ indicating the O-H stretch of the alcohol. |

| HPLC/GC | Purity assessment | A single major peak indicating high purity (>95%).[12][13] |

Reaction Scheme and Mechanism

The synthesis follows a classic Grignard addition mechanism.

Caption: Reaction scheme for the Grignard synthesis of the target alcohol.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Grignard reaction does not initiate. | 1. Inactive magnesium surface. 2. Wet solvent or glassware. 3. Impure ethyl bromide. | 1. Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Crush a few Mg turnings with a glass rod. 2. Ensure all glassware is properly flame-dried and solvent is anhydrous grade.[6] 3. Use a fresh bottle of reagent. |

| Low yield of the final product. | 1. Grignard reagent was partially quenched by moisture. 2. Incomplete reaction. 3. Formation of side products (e.g., Wurtz coupling). | 1. Re-verify anhydrous conditions for the entire setup.[7] 2. Increase reaction time or temperature slightly after addition. 3. Ensure slow addition of ethyl bromide during Grignard formation. |

| Oily product that does not crystallize. | 1. Presence of impurities. 2. Residual solvent. | 1. Purify via silica gel column chromatography. 2. Ensure complete removal of solvent under high vacuum. Try seeding with a small crystal if available. |

Conclusion

The synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol via the Grignard reaction is a highly effective and scalable method. Success hinges on meticulous attention to anhydrous conditions, controlled reaction temperatures, and adherence to strict safety protocols. By understanding the chemical principles and potential pitfalls outlined in this guide, researchers can confidently and safely produce this valuable intermediate in high yield and purity for applications in drug discovery and development.

References

- Developing SOPs for Hazardous Chemical Manipulations. (n.d.).

- Grignard Reaction. (n.d.). American Chemical Society.

- What are Grignard reagent preparation precautions during preparation? (2022). Quora.

- Grignard reaction safety. (2024). YouTube.

- Grignard Reaction. (n.d.). Web Pages.

- Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018).

- Solved The Grignard Reaction: Synthesis of | Chegg.com. (2020).

- Write the Grignard Addition reaction (an organometallic addition reaction) for ethyl-MgBr and benzaldyhyde with ether (as solvent) to make 1-phenyl-1-propanol. (n.d.). Homework.Study.com.

- Synthesis of 3-(3,4-dibenzyloxyphenyl)-1-cyclohexyl-1-propanol. (n.d.). PrepChem.com.

- 1-Propanol synthesis. (n.d.). ChemicalBook.

- Grignard Reaction. (n.d.). Web Pages.

- 1-propanol production - Europe. (n.d.). ecoQuery.

- Grignard Reagents. (n.d.). ResearchGate.

- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (n.d.). MDPI.

- ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.).

- Synthesis method of 3, 4-dihydroxy phenylethanol. (n.d.). Google Patents.

- Application Notes and Protocols for the Analytical Detection of 1,3-Propanediol in Biological Samples. (n.d.). Benchchem.

Sources

- 1. Solved The Grignard Reaction: Synthesis of | Chegg.com [chegg.com]

- 2. homework.study.com [homework.study.com]

- 3. researchgate.net [researchgate.net]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. quora.com [quora.com]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. dchas.org [dchas.org]

- 9. acs.org [acs.org]

- 10. youtube.com [youtube.com]

- 11. prepchem.com [prepchem.com]

- 12. ptfarm.pl [ptfarm.pl]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol

Welcome to the technical support center for the synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol, which is typically achieved via a Grignard reaction between an ethylmagnesium halide and 3,4-dibenzyloxybenzaldehyde.

FAQ 1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this Grignard reaction can stem from several factors, often related to the highly reactive and moisture-sensitive nature of the Grignard reagent.[1]

Troubleshooting Steps:

-

Moisture Contamination: The Grignard reagent is a strong base and will react with even trace amounts of water, quenching the reagent and reducing the yield of your desired product.[1][2]

-

Solution: Ensure all glassware is rigorously dried, preferably in an oven overnight, and cooled in a desiccator. Use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

-

Quality of Magnesium Turnings: The surface of magnesium turnings can oxidize, which prevents the reaction with the ethyl halide from initiating.

-

Solution: Use fresh, high-quality magnesium turnings. If necessary, activate the magnesium by gently grinding it with a glass rod in the presence of a small crystal of iodine or a few drops of 1,2-dibromoethane before adding the ethyl halide.

-

-

Slow or Incomplete Grignard Reagent Formation: The formation of the ethylmagnesium halide is a critical step.

-

Solution: The reaction is often initiated by adding a small amount of the ethyl halide to the magnesium in anhydrous ether. Look for signs of reaction, such as bubbling or a cloudy appearance, before adding the remaining halide slowly to maintain a gentle reflux.[3]

-

-

Side Reactions of the Aldehyde: The aldehyde starting material can undergo side reactions.

-

Solution: Ensure the 3,4-dibenzyloxybenzaldehyde is pure. Consider adding the aldehyde solution dropwise to the prepared Grignard reagent at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side product formation.[4]

-

Workflow for Grignard Reaction Troubleshooting

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

FAQ 2: I am observing significant amounts of a byproduct. What could it be and how can I prevent its formation?

A common byproduct is the result of the Grignard reagent acting as a base rather than a nucleophile. Another possibility is the formation of a Wurtz coupling product.

Potential Side Reactions:

-

Enolization of the Aldehyde: If there are acidic protons alpha to the carbonyl group, the Grignard reagent can deprotonate the aldehyde, forming an enolate that will not react further to form the desired alcohol. While 3,4-dibenzyloxybenzaldehyde lacks alpha-protons, impurities in the starting material could be problematic.

-

Wurtz Coupling: The Grignard reagent can react with unreacted ethyl halide to form butane. This is more likely to occur if the concentration of the ethyl halide is too high or if the reaction temperature is not properly controlled.

Prevention Strategies:

| Side Reaction | Prevention Method | Rationale |

| Enolization | Use highly pure aldehyde. | Impurities with acidic protons can be deprotonated by the Grignard reagent. |

| Wurtz Coupling | Slow, controlled addition of ethyl halide. Maintain a gentle reflux. | This minimizes the concentration of unreacted alkyl halide available for coupling. |

FAQ 3: How can I effectively purify the final product, 1-(3',4'-Dibenzyloxyphenyl)-1-propanol?

Purification is crucial to obtain a high-purity product. The typical workup and purification involve several steps.

Standard Purification Protocol:

-

Quenching: After the reaction is complete, the mixture is carefully quenched by pouring it over a cold, saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[3][4] This protonates the alkoxide intermediate to form the alcohol and dissolves the magnesium salts.

-

Extraction: The product is then extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate.[4]

-

Washing: The organic layer is washed with brine to remove residual water and inorganic salts.

-

Drying and Concentration: The organic extract is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.[4]

-

Chromatography: The crude product is often purified by silica gel column chromatography to separate it from any unreacted starting materials and byproducts.[4] A common eluent system is a mixture of hexane and ethyl acetate.

Section 2: Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol, incorporating best practices to maximize yield.

Synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol via Grignard Reaction

Materials:

-

Magnesium turnings

-

Ethyl bromide (or iodide)

-

Anhydrous diethyl ether (or THF)

-

3,4-Dibenzyloxybenzaldehyde

-

Iodine crystal (for activation)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of the Grignard Reagent:

-

Place magnesium turnings in a flame-dried, three-necked

-

Sources

Technical Support Center: Purification of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol

Executive Summary & Chemical Context

User Query: I am synthesizing 1-(3',4'-dibenzyloxyphenyl)-1-propanol via Grignard addition to 3,4-dibenzyloxybenzaldehyde. I am struggling with separating the unreacted aldehyde and observing product decomposition during column chromatography.

Scientist's Analysis: This molecule presents a "perfect storm" of purification challenges common to lipophilic benzylic alcohols. You are dealing with three competing chemical realities:

-

Acid Sensitivity: The benzylic hydroxyl group, activated by the electron-donating benzyloxy groups at the 3' and 4' positions, is highly prone to acid-catalyzed dehydration (forming the styrene derivative).

-

Lipophilicity: The two benzyl groups create significant steric bulk and hydrophobicity, often leading to "oiling out" rather than crystallizing.

-

Aldehyde Persistence: The starting material (3,4-dibenzyloxybenzaldehyde) has a similar Rf value to the product, making chromatographic separation difficult.

This guide provides a self-validating workflow to resolve these issues, moving away from "brute force" chromatography toward chemoselective workups.

Troubleshooting Guides (Q&A Format)

Issue 1: The "Ghost" Impurity (Dehydration on Silica)